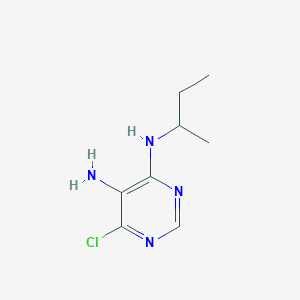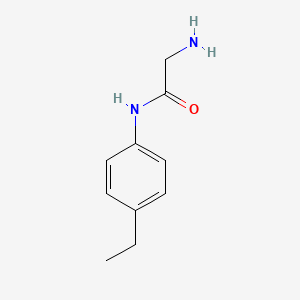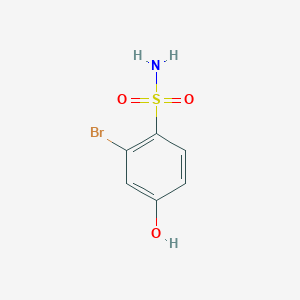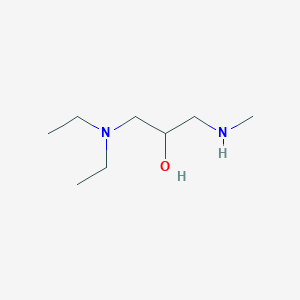![molecular formula C12H11NO2 B12114221 3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)
3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a unique structural motif that includes a nitrogen atom within a bicyclo[3.1.0]hexane framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione can be achieved through various methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, compounds containing this structural motif have been shown to inhibit glycine transporter-1 (GlyT1), which is involved in the regulation of neurotransmitter levels in the brain . This inhibition can modulate synaptic transmission and has potential therapeutic effects for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione: This compound features similar structural elements but with fluorine substitutions.
3,6,6-Trimethyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-1,5-dicarbonitrile: This compound has additional methyl and nitrile groups.
6,6-Dimethyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-1,5-dicarbonitrile: This compound has dimethyl and nitrile groups.
Uniqueness
3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C12H11NO2/c1-13-10(14)9-7-12(9,11(13)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
MYWBMCOSMTVMHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CC2(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)

![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)





![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)


![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)


